An In-Depth Technical Guide to 2-(5-Oxohexyl)isoindoline-1,3-dione
An In-Depth Technical Guide to 2-(5-Oxohexyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(5-Oxohexyl)isoindoline-1,3-dione, a versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. We will delve into its core physicochemical properties, spectroscopic signature, synthesis, and notable applications, offering field-proven insights for its effective utilization in a research and development setting.
Section 1: Core Molecular Attributes
2-(5-Oxohexyl)isoindoline-1,3-dione, a derivative of phthalimide, is characterized by a phthalimide group linked to a 5-oxohexyl chain. This unique structure makes it a valuable building block in the synthesis of more complex molecules.
Physicochemical Properties
A clear understanding of the fundamental properties of a compound is critical for its handling, application, and the design of subsequent experimental work. The key physicochemical data for 2-(5-Oxohexyl)isoindoline-1,3-dione are summarized below.
| Property | Value | Source |
| Molecular Weight | 245.27 g/mol | [1][2] |
| Molecular Formula | C14H15NO3 | [1][3] |
| CAS Number | 71510-41-3 | [1][2] |
| Monoisotopic Mass | 245.1052 Da | [3] |
| Physical State | White solid | [4] |
| Storage | Sealed in dry, room temperature | [1] |
Structural and Spectroscopic Data
The structural integrity and purity of 2-(5-Oxohexyl)isoindoline-1,3-dione can be confirmed through various spectroscopic techniques. The proton NMR (¹H NMR) provides characteristic signals corresponding to the protons in different chemical environments within the molecule.
¹H NMR (CDCl₃, 300 MHz): δ = 7.78-7.75 (m, 2H), 7.67-7.64 (m, 2H)[4]. These signals in the aromatic region are characteristic of the phthalimide group. Further signals corresponding to the aliphatic hexyl chain are also expected.
Section 2: Synthesis and Handling
Synthetic Pathway
While multiple synthetic routes may exist, a common approach for the synthesis of 2-(5-Oxohexyl)isoindoline-1,3-dione involves the nucleophilic substitution reaction between potassium phthalimide and a suitable 6-halo-2-hexanone. The phthalimide anion acts as a nucleophile, displacing the halide to form the N-alkylated product.
Below is a generalized workflow for the synthesis of 2-(5-Oxohexyl)isoindoline-1,3-dione.
Caption: Generalized synthetic workflow for 2-(5-Oxohexyl)isoindoline-1,3-dione.
Safe Handling and Storage
Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.
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Handling: Use in a well-ventilated area.[5] Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[1][5] As recommended, it should be sealed and kept at room temperature.[1]
Section 3: Applications in Research and Development
The unique bifunctional nature of 2-(5-Oxohexyl)isoindoline-1,3-dione, possessing a protected amine (phthalimide) and a ketone, makes it a valuable intermediate in several areas of drug discovery and organic synthesis.
Precursor in Medicinal Chemistry
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs.[6] Derivatives of isoindoline-1,3-dione have been investigated for a wide range of biological activities, including as anticonvulsants and for the treatment of neurodegenerative diseases.[7][8]
-
Anticancer Agents: The phthalimide moiety is a key component in some anticancer drug candidates. For instance, phthalimide-based curcumin derivatives have demonstrated potent anti-cancer properties.[9]
-
Anticholinesterase Inhibitors: Novel isoindolin-1,3-dione-based derivatives have been designed and synthesized as potential inhibitors of acetylcholinesterase, an important target in the management of Alzheimer's disease.[10]
The 5-oxohexyl chain provides a reactive handle for further chemical modifications, allowing for the attachment of other pharmacophores or linkers. This is particularly useful in the development of targeted therapies and bifunctional molecules.
Role in Organic Synthesis
Beyond its direct applications in medicinal chemistry, 2-(5-Oxohexyl)isoindoline-1,3-dione serves as a versatile building block in organic synthesis. The phthalimide group is a common protecting group for primary amines, which can be deprotected under specific conditions (e.g., using hydrazine) to reveal the free amine for subsequent reactions. The ketone functionality can undergo a variety of transformations, including reduction, oxidation, and carbon-carbon bond-forming reactions.
The logical relationship of its functional groups in synthetic design is illustrated below.
Caption: Functional group reactivity of 2-(5-Oxohexyl)isoindoline-1,3-dione.
Section 4: Conclusion
2-(5-Oxohexyl)isoindoline-1,3-dione, with a molecular weight of 245.27 g/mol , is a chemical intermediate of significant interest.[1][2] Its well-defined structure and dual functionality provide a solid foundation for its use in the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development endeavors.
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Figure 1. Chemical Structure of 2-(5-Oxohexyl)isoindoline-1,3-dione with systematic numbering for NMR assignment.
